(2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxybenzylidene moiety.
Reduction: Reduction reactions could target the imino groups.
Substitution: The bromo group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other compounds in the thiazolidinone class.
Benzylidene Derivatives: Compounds with similar benzylidene moieties.
Dimethoxybenzylidene Compounds: Compounds with similar dimethoxybenzylidene structures.
Uniqueness
The uniqueness of (2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C20H20BrN3O3S |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-(dimethylamino)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20BrN3O3S/c1-23(2)24-19(25)17(28-20(24)22-14-8-6-5-7-9-14)12-13-10-15(21)18(27-4)16(11-13)26-3/h5-12H,1-4H3/b17-12+,22-20? |
InChI Key |
XEEWWXPTVHBDKX-UBLAJHMLSA-N |
Isomeric SMILES |
CN(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CN(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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